molecular formula C8H16O B13276793 3-(3-Methyl-cyclobutyl)-propan-1-OL

3-(3-Methyl-cyclobutyl)-propan-1-OL

Cat. No.: B13276793
M. Wt: 128.21 g/mol
InChI Key: RMRJTEROUXWSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-cyclobutyl)-propan-1-OL is an organic compound characterized by a cyclobutyl ring substituted with a methyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-cyclobutyl)-propan-1-OL typically involves the reaction of 3-methylcyclobutanone with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-cyclobutyl)-propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methyl-cyclobutyl)-propan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-cyclobutyl)-propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signaling pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-cyclobutyl)-propan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclobutyl ring and propanol chain make it a versatile compound for various synthetic and industrial applications .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3-(3-methylcyclobutyl)propan-1-ol

InChI

InChI=1S/C8H16O/c1-7-5-8(6-7)3-2-4-9/h7-9H,2-6H2,1H3

InChI Key

RMRJTEROUXWSKM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.